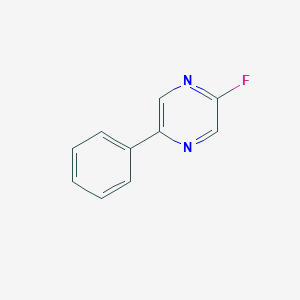

2-Fluoro-5-phenylpyrazine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

特性

CAS番号 |

111830-89-8 |

|---|---|

分子式 |

C10H7FN2 |

分子量 |

174.17 g/mol |

IUPAC名 |

2-fluoro-5-phenylpyrazine |

InChI |

InChI=1S/C10H7FN2/c11-10-7-12-9(6-13-10)8-4-2-1-3-5-8/h1-7H |

InChIキー |

FRFLHZQJSABLEL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=C(C=N2)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-5-phenylpyrazine

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-5-phenylpyrazine, a molecule of interest to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental data for this specific compound, this guide also presents data from structurally analogous compounds to provide a comparative context for its potential characteristics.

Core Physicochemical Properties

The physicochemical profile of a compound is critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Key parameters include molecular weight, lipophilicity (LogP), solubility, melting and boiling points, and acid dissociation constant (pKa).

Data Summary

The following table summarizes the available and predicted physicochemical data for this compound and its structural analogs. This comparative approach allows for an informed estimation of the properties of the target compound.

| Property | This compound (Predicted/Inferred) | 2-Fluoro-5-phenylpyrimidine | 2-Fluoro-5-phenylpyridine | 2-Amino-5-phenylpyrazine |

| Molecular Formula | C₁₀H₇FN₂ | C₁₀H₇FN₂ | C₁₁H₈FN | C₁₀H₉N₃ |

| Molecular Weight ( g/mol ) | ~174.18 | 174.17 | 173.19 | 171.20 |

| Melting Point (°C) | Data not available | Data not available | Solid (form) | 143-148[1] |

| Boiling Point (°C) | Data not available | Data not available | Data not available | 339.3 ± 37.0 (Predicted)[1] |

| Calculated LogP | ~2.3 - 2.9 | 2.28 | 2.9 | 2.31 |

| Topological Polar Surface Area (TPSA) (Ų) | ~25.78 | 25.78 | 12.89 | 51.80 |

| Solubility | Likely slightly soluble in water | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available | Data not available |

Note: The properties for this compound are inferred from its close structural analogs. The presence of the pyrazine ring, the phenyl group, and the fluorine atom will collectively influence its final physicochemical characteristics. The fluorine atom, being highly electronegative, can affect the electronic distribution within the molecule, influencing its pKa and hydrogen bonding capabilities.

Experimental Protocols for Physicochemical Property Determination

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[2][3]

Determination of Octanol-Water Partition Coefficient (LogP)

The Shake Flask method (OECD Guideline 107) is a conventional technique for determining the LogP of a compound.

-

Preparation of Solutions: A known concentration of the test substance is dissolved in n-octanol. This solution is then mixed with an equal volume of water in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously to allow for the partitioning of the substance between the two immiscible phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the n-octanol and water phases are clearly separated.

-

Concentration Measurement: The concentration of the test substance in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase.

Caption: Workflow for LogP Determination via the Shake Flask Method.

Determination of Melting Point

The capillary method is a widely used technique for determining the melting point of a solid substance (OECD Guideline 102).

-

Sample Preparation: A small amount of the finely powdered dry substance is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a melting point apparatus with a heated metal block or an oil bath.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance starts to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded. The melting point is reported as this temperature range.

Logical Relationships in Drug Development

The physicochemical properties of a compound like this compound are not independent variables but are interconnected and collectively influence its suitability as a drug candidate.

Caption: Key Physicochemical Properties Influencing ADMET and Drug Efficacy.

This diagram illustrates how fundamental properties like LogP and solubility directly impact the absorption and distribution of a drug, which in turn are critical determinants of its ultimate efficacy and potential toxicity. For instance, a compound with very high lipophilicity (high LogP) may have poor aqueous solubility, hindering its absorption from the gastrointestinal tract. Conversely, a highly polar compound may be readily excreted, leading to a short duration of action. The interplay of these factors is a central consideration in the iterative process of drug design and optimization.

References

Technical Guide: 2-Fluoro-5-phenylpyrazine and Related Compounds

Disclaimer: Extensive searches for the specific compound 2-Fluoro-5-phenylpyrazine did not yield a dedicated CAS number or comprehensive technical data. This suggests that it may be a novel or not widely reported compound. This guide therefore provides available information on closely related structures, namely 2-Fluoro-5-phenylpyrimidine and 2-Fluoro-5-phenylpyridine , to serve as a reference for researchers and scientists in the field of drug development.

Closely Related Compound: 2-Fluoro-5-phenylpyrimidine

This pyrimidine derivative shares a similar structural motif with the target compound, featuring a phenyl group and a fluorine atom on a six-membered heteroaromatic ring.

Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 62850-13-9 | [1] |

| Molecular Formula | C10H7FN2 | ChemSrc |

| Molecular Weight | 174.18 g/mol | ChemSrc |

| IUPAC Name | 2-fluoro-5-phenylpyrimidine | ChemSrc |

Closely Related Compound: 2-Fluoro-5-phenylpyridine

This pyridine analog is another close structural relative, differing by a single nitrogen atom in the heterocyclic ring compared to the target pyrazine.

Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 928822-80-4 | [2] |

| Molecular Formula | C11H8FN | Sigma-Aldrich |

| Molecular Weight | 173.19 g/mol | Sigma-Aldrich |

| IUPAC Name | 2-Fluoro-5-phenylpyridine | Sigma-Aldrich |

Detailed experimental data for this compound were not available in the search results.

Synthesis of Fluorinated Phenyl-Heterocycles: A Conceptual Workflow

While a specific protocol for this compound was not found, a general synthetic strategy can be conceptualized based on common organic chemistry reactions for preparing similar fluorinated heterocycles. One plausible approach involves a Suzuki coupling reaction to introduce the phenyl group, followed by a nucleophilic aromatic substitution (SNAAr) to introduce the fluorine atom.

Experimental Protocols for Related Compounds

Detailed experimental protocols for the synthesis of the exact target compound are not available. However, the synthesis of related fluorinated pyridines often involves multi-step processes. For instance, the synthesis of 2-amino-5-fluoropyridine, an important intermediate, has been described starting from 2-aminopyridine and proceeding through nitration, amino acetylation, reduction of the nitro group, diazotization, a Schiemann reaction for fluorination, and subsequent hydrolysis.

Biological Activity of Fluorinated Heterocycles

The introduction of fluorine into heterocyclic scaffolds is a common strategy in medicinal chemistry to enhance the pharmacological properties of molecules. Fluorination can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is strong and not easily metabolized, which can increase the half-life of a drug.[3][4]

-

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[3]

-

Improved Membrane Permeability: The lipophilicity of a molecule can be modulated by the introduction of fluorine, potentially improving its ability to cross cell membranes.[3]

Studies on various fluorinated pyrazoles, pyrimidines, and other nitrogen-containing heterocycles have shown a wide range of biological activities, including anticancer and antimicrobial properties.[3][5][6] For example, some fluorinated Schiff bases have demonstrated significant antitumor activity.[3] The specific biological effects are highly dependent on the overall structure of the molecule.

References

- 1. 2-fluoro-5-phenylpyrimidine | CAS#:62850-13-9 | Chemsrc [chemsrc.com]

- 2. 2-Fluoro-5-phenylpyridine | 928822-80-4 [sigmaaldrich.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Analysis of 2-Phenylpyridine

Preface: This technical guide provides a comprehensive overview of the spectral data (NMR, IR, MS) for 2-Phenylpyridine. Initial searches for the target molecule, 2-Fluoro-5-phenylpyrazine, did not yield publicly available spectral data. Therefore, this guide focuses on the structurally related and well-characterized compound, 2-Phenylpyridine, which serves as a valuable reference for researchers, scientists, and professionals in drug development working with similar molecular scaffolds.

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Phenylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 2-Phenylpyridine are presented below.

Table 1: ¹H NMR Spectral Data for 2-Phenylpyridine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.66 | d | H-6' (Pyridine) |

| 7.98 | d | H-2, H-6 (Phenyl) |

| 7.66 | td | H-4' (Pyridine) |

| 7.44 | t | H-3, H-5 (Phenyl) |

| 7.38 | t | H-4 (Phenyl) |

| 7.14 | ddd | H-5' (Pyridine) |

| 7.14 | m | H-3' (Pyridine) |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from public spectral databases.[1][2]

Table 2: ¹³C NMR Spectral Data for 2-Phenylpyridine

| Chemical Shift (δ) ppm | Assignment |

| 157.4 | C-2' (Pyridine) |

| 149.6 | C-6' (Pyridine) |

| 139.4 | C-1 (Phenyl) |

| 136.7 | C-4' (Pyridine) |

| 128.9 | C-3, C-5 (Phenyl) |

| 128.7 | C-4 (Phenyl) |

| 126.9 | C-2, C-6 (Phenyl) |

| 122.1 | C-5' (Pyridine) |

| 120.6 | C-3' (Pyridine) |

Solvent: CDCl₃, Frequency: 101 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 2-Phenylpyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1600-1585 | Strong | C=C Stretch (in-ring) |

| 1500-1400 | Strong | C=C Stretch (in-ring) |

| 900-675 | Strong | C-H Out-of-plane Bending |

Note: The presence of bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions are characteristic of aromatic compounds.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for 2-Phenylpyridine

| m/z | Relative Intensity (%) | Assignment |

| 155 | 100 | [M]⁺ (Molecular Ion) |

| 156 | 13 | [M+1]⁺ |

| 127 | 13 | [M-C₂H₂]⁺ |

| 77 | 18 | [C₆H₅]⁺ |

| 51 | 11 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI).[6][7]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of 2-phenylpyridine is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) spectrometer.[1] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of liquid 2-phenylpyridine can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr). For solid samples, a potassium bromide (KBr) pellet or a Nujol mull can be prepared. The sample is then placed in the beam of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). A dilute solution of 2-phenylpyridine in a volatile organic solvent is injected into the GC, where it is vaporized and separated on a capillary column (e.g., HP-5MS).[8] The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI) at 70 eV. The resulting ions are separated by a mass analyzer and detected.[8]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a compound such as 2-Phenylpyridine.

References

- 1. rsc.org [rsc.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Pyridine, 2-phenyl- [webbook.nist.gov]

- 8. tdi-bi.com [tdi-bi.com]

The Core Mechanisms of Fluorinated Pyrazines: A Technical Guide for Drug Development Professionals

Introduction

Fluorinated pyrazines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the pyrazine scaffold can profoundly influence the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. This technical guide provides an in-depth exploration of the core mechanisms of action of various fluorinated pyrazines, targeting a diverse range of biological processes from viral replication to cellular signaling cascades. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

Antiviral Activity: Inhibition of RNA-Dependent RNA Polymerase

A prominent example of a fluorinated pyrazine with potent antiviral activity is Favipiravir (T-705) . Its mechanism of action is centered on the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.

Mechanism of Action

Favipiravir is a prodrug that, upon entering a host cell, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP), through intracellular phosphoribosylation.[1] This active metabolite then acts as a substrate mimic of purine nucleosides, targeting the viral RdRp.[1] The inhibition of viral replication by favipiravir-RTP is thought to occur through two primary mechanisms:

-

Chain Termination: Incorporation of favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.[1]

-

Lethal Mutagenesis: The incorporation of favipiravir-RTP can also induce mutations in the viral RNA, leading to the production of non-viable viral particles.[1]

This dual mechanism of action contributes to its broad-spectrum activity against various RNA viruses.

Signaling Pathway

The action of Favipiravir directly interferes with the viral replication cycle by targeting the RdRp enzyme.

Experimental Protocol: RdRp Inhibition Assay

A common method to assess the inhibitory activity of compounds against RdRp is the in vitro primer extension assay.[2]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 10 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM TCEP, and 2 mM MgCl₂.

-

Enzyme-Template Complex Formation: Incubate 1 µM of the viral RdRp enzyme complex (e.g., SARS-CoV-2 nsp12/nsp7/nsp8) with 1 µM of an annealed RNA template/primer duplex for 30 minutes at 30°C.

-

Initiation of Reaction: Initiate the reaction by adding 0.5 mM of the nucleotide triphosphate (NTP) mix and the test compound (e.g., favipiravir-RTP) at various concentrations.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Denaturation: Stop the reaction by adding a formamide-containing loading buffer and heating at 95°C for 5 minutes.

-

Product Analysis: Resolve the RNA products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable method (e.g., SYBR Gold staining). The inhibition of RNA extension in the presence of the compound indicates RdRp inhibition.

Anticancer Activity: Kinase Inhibition

Fluorinated pyrazines have emerged as a significant scaffold for the development of potent and selective kinase inhibitors for cancer therapy. The pyrazine ring often serves as a bioisostere for other aromatic systems and can form crucial hydrogen bonds with the kinase hinge region.[3]

Mechanism of Action

The primary mechanism of action for these compounds is the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain. By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.

Examples of Fluorinated Pyrazine Kinase Inhibitors

| Compound Class | Target Kinase(s) | Reported IC₅₀ Values | Reference(s) |

| Imidazo[1,2-a]pyrrolo[2,3-e]pyrazine derivatives | JAK1 | 47 nM | [4] |

| Pyrazine-2-carbonitrile derivatives | CHK1 | 1 nM (Ki = 0.9 nM) | [4] |

| Pyrazine-2-carboxamide derivatives | PKCα, PKCθ, GSK3β | 1.9 nM, 0.4 nM, 3.1 nM | [4] |

| 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids | CSNK2A | 5 nM | [5] |

| PIM3 | <3 nM | [5] |

Signaling Pathway: Generic Kinase Inhibition

Experimental Protocol: TrkA Kinase Inhibition Assay

A common method to assess the inhibitory activity of compounds against Tropomyosin receptor kinase A (TrkA) is a luminescent kinase assay.[6][7]

Protocol:

-

Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). Dilute the TrkA enzyme, substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in the kinase buffer.

-

Assay Plate Setup: In a 384-well plate, add 1 µl of the test compound at various concentrations (or 5% DMSO as a control).

-

Enzyme Addition: Add 2 µl of the diluted TrkA enzyme to each well.

-

Reaction Initiation: Start the reaction by adding 2 µl of the substrate/ATP mix.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

ATP Depletion: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Signal Generation: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a microplate reader. The decrease in luminescence in the presence of the compound corresponds to the inhibition of TrkA activity.

Antibacterial Activity: Inhibition of Type IV Secretion System

Certain fluorinated imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of the bacterial type IV secretion system (T4SS), a crucial virulence factor for many pathogenic bacteria.

Mechanism of Action

These compounds target the VirB11 ATPase (HP0525 in Helicobacter pylori), a key component of the T4SS.[8] VirB11 is a hexameric enzyme that provides the energy for the assembly and function of the secretion apparatus. By inhibiting the ATPase activity of VirB11, these fluorinated pyrazines disrupt the T4SS, thereby preventing the translocation of virulence factors into host cells.

Quantitative Data

| Compound | Target | Reported IC₅₀ | Reference(s) |

| Imidazo[1,2-a]pyrazine derivative 11 | HP0525 (VirB11 ATPase) | ~10 µM | [8] |

| Imidazo[1,2-a]pyrazine derivative 32 | HP0525 (VirB11 ATPase) | ~5 µM | [8] |

Experimental Workflow: VirB11 ATPase Inhibition Assay

References

- 1. abidipharma.com [abidipharma.com]

- 2. Structural Basis of SARS-CoV-2 Polymerase Inhibition by Favipiravir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. researchgate.net [researchgate.net]

The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have garnered significant attention due to their wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of pyrazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the quantitative data, experimental methodologies, and underlying mechanisms of action associated with these versatile compounds.

Biological Activities of Pyrazine Derivatives

Pyrazine-containing compounds have been extensively studied and have shown a remarkable diversity of pharmacological effects.[1][4] The incorporation of the pyrazine nucleus into various molecular frameworks has led to the discovery of potent agents with significant therapeutic potential.

Anticancer Activity

Pyrazine derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a variety of human cancers.[5][6][7] Their mechanisms of action are often centered around the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and metastasis.[5][8] A notable area of investigation is their role as kinase inhibitors.[5][8][9]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8][10][11] Pyrazine-based compounds have been successfully developed as potent inhibitors of various kinases.[5][8][9] Most of these inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase.[5][8]

-

c-Met and VEGFR-2 Inhibition: Some[1][2][3]triazolo[4,3-a]pyrazine derivatives have been identified as dual inhibitors of c-Met and VEGFR-2 kinases, both of which are implicated in tumor angiogenesis and metastasis.[12]

-

Aurora Kinase Inhibition: Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of mitosis.[13]

-

CK2 and PIM Kinase Inhibition: Novel 2,6-disubstituted pyrazine derivatives have been designed as inhibitors of CK2 and PIM kinases, which are involved in cell growth and survival pathways.[14]

Beyond kinase inhibition, pyrazine derivatives exert their anticancer effects through various other mechanisms, including the induction of apoptosis and the inhibition of other critical cellular targets like the SHP2 protein tyrosine phosphatase.[15]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |

| [1][2][3]Triazolo[4,3-a]pyrazines | Compound 17l | A549 (Lung) | 0.98 ± 0.08 µM | [12] |

| MCF-7 (Breast) | 1.05 ± 0.17 µM | [12] | ||

| HeLa (Cervical) | 1.28 ± 0.25 µM | [12] | ||

| Cinnamic acid–pyrazine hybrids | Compound 1 | RdRp (HCV) | 58 µM | [3] |

| Compound 2 | HCV NS5B RdRp | 0.69 µM | [3] | |

| Compound 3 | HCV NS5B RdRp | 1.2 µM | [3] | |

| Piperlongumine-pyrazine hybrids | Compounds 42–45 | U87MG, HCT116, A549, K562 | 0.25 to 8.73 μM | [3] |

| Chalcone–pyrazine hybrids | Compound 46 | BPH-1, MCF-7 | 10.4 and 9.1 μM | [3] |

| Compound 48 | BEL-7402 | 10.74 μM | [3] | |

| Compound 49 | A549, Colo-205 | 0.13 and 0.19 μM | [3] | |

| Compound 50 | MCF-7 | 0.18 μM | [3] | |

| Compound 51 | MCF-7, A549, DU-145 | 0.012, 0.045, and 0.33 μM | [3] | |

| Polyphenols–pyrazine hybrids | Compound 67 | MCF-7 | 70.9 μM | [1] |

| Flavono–pyrazine hybrids | Compound 88 | HT-29 | 10.67 µM | [3] |

| Compound 89 | MCF-7 | 10.43 µM | [3] | |

| Compound 90 | HT-29 | 10.90 µM | [3] | |

| Coumarin–pyrazine hybrids | Compound 97 | HCT116, C-Raf, MEK1 | 0.9, 0.056, and 0.65 μM | [3] |

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi.[16][17][18]

Derivatives such as pyrazine-2-carbohydrazides and triazolo[4,3-a]pyrazines have been synthesized and evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria.[16][17][18]

Table 2: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Bacterial Strain | Activity (MIC) | Reference |

| Triazolo[4,3-a]pyrazines | Compound 2e | S. aureus | 32 µg/mL | [17] |

| E. coli | 16 µg/mL | [17] | ||

| Pyrazine-2-carboxylic acid derivatives | Compound P4 | C. albicans | 3.125 µg/mL | [19] |

| Compound P10 | C. albicans | 3.125 µg/mL | [19] | |

| Compounds P3, P4, P7, P9 | E. coli | 50 µg/mL | [19] | |

| Compounds P6, P7, P9, P10 | P. aeruginosa | 25 µg/mL | [19] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Certain pyrazine derivatives have been shown to possess anti-inflammatory properties.[20] For instance, pyrazolopyrazine derivatives have been evaluated for their ability to inhibit inflammation in animal models.[20]

Table 3: Anti-inflammatory Activity of a Pyrazolopyrazine Derivative

| Compound Class | Derivative Example | Assay | Activity (% Inhibition) | Reference |

| Pyrazolopyrazines | Compound 15 | Carrageenan-induced rat paw edema | 44.44% | [20] |

Antitubercular Activity

Tuberculosis remains a major global health challenge, and the development of new antitubercular drugs is a priority. Pyrazinamide, a pyrazine derivative, is a first-line drug for tuberculosis treatment. This has spurred the investigation of other pyrazine-based compounds for their activity against Mycobacterium tuberculosis.[21][22][23][24] Novel pyrazine-1,3,4-oxadiazole and substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown significant antitubercular activity.[23]

Table 4: Antitubercular Activity of Selected Pyrazine Derivatives

| Compound Class | Derivative Example | Strain | Activity (MIC/IC50) | Reference |

| Substituted benzamides | Compounds 6a, 6e, 6h, 6j, 6k | M. tuberculosis H37Ra | IC50: 1.35 to 2.18 μM | |

| Compound 7e | M. tuberculosis H37Ra | IC50: 1.35 to 2.18 μM | ||

| Pyrazine-1,3,4-oxadiazoles | Compounds 2e, 2f, 2n | M. tuberculosis H37Rv | MIC: 3.13 to 12.5 µg/mL | [23] |

| Pyrazine carboxamides | Compound P1 | M. tuberculosis | Comparable to Pyrazinamide | [25] |

| Pyrazinoic acid esters | 4-acetoxybenzyl ester | M. tuberculosis | < 1-6.25 µg/mL | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of pyrazine derivatives.

Synthesis of Pyrazine Derivatives

-

Esterification of Pyrazinoic Acid: Pyrazinoic acid is dissolved in an appropriate alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is refluxed for a specified period. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure to yield the corresponding pyrazinoate ester.[16][17]

-

Hydrazinolysis of the Ester: The pyrazinoate ester is dissolved in a suitable solvent (e.g., ethanol), and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. Upon cooling, the pyrazine-2-carbohydrazide product often precipitates and can be collected by filtration.[16][17]

-

Condensation with Aldehydes (for Schiff base derivatives): The synthesized pyrazine-2-carbohydrazide is dissolved in ethanol, and an equimolar amount of a substituted aromatic aldehyde is added. The mixture is refluxed for a few hours. The resulting Schiff base derivative may precipitate upon cooling and can be purified by recrystallization.[16][17]

-

Hydrazinylation of Dichloropyrazine: 2,3-Dichloropyrazine is reacted with hydrazine hydrate in a suitable solvent like ethanol to substitute one of the chlorine atoms with a hydrazine group.[26]

-

Cyclization to form the Triazole Ring: The resulting hydrazinopyrazine is then cyclized, for example, by reacting with triethoxymethane, to form the[1][2][3]triazolo[4,3-a]pyrazine core structure.[26]

-

Further Functionalization: The remaining chlorine atom on the pyrazine ring can be substituted with various amines or other nucleophiles to generate a library of derivatives.[26]

The synthesis of pyrazolopyrazines can be achieved through various routes, often starting from a substituted pyrazole precursor. One common method involves the condensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound or its equivalent.[20] The specific reaction conditions, such as solvent, temperature, and catalyst, will vary depending on the specific target molecule.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][27][28]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[27]

-

Compound Treatment: The cells are then treated with various concentrations of the pyrazine derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are also included.

-

Incubation: The plate is incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.[27]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).[27]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

In Vitro Antimicrobial Activity Assessment

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][20][23][29]

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.

-

Serial Dilution of Compounds: The pyrazine derivatives are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

This method provides a qualitative assessment of antimicrobial activity.[23][29]

-

Preparation of Agar Plates: A standardized bacterial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Application of Disks: Sterile filter paper disks impregnated with a known concentration of the pyrazine derivative are placed on the agar surface.

-

Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a widely used animal model for evaluating the acute anti-inflammatory activity of compounds.[25][30][31][32]

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for at least a week before the experiment.

-

Compound Administration: The animals are divided into groups and administered the pyrazine derivative or a reference anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each animal.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

In Vitro Antitubercular Activity Assessment: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the MIC of compounds against Mycobacterium tuberculosis.[4][24][33][34]

-

Preparation of Inoculum: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in a suitable broth (e.g., Middlebrook 7H9 broth).

-

Serial Dilution of Compounds: The pyrazine derivatives are serially diluted in the broth in a 96-well plate.

-

Inoculation: Each well is inoculated with the mycobacterial suspension.

-

Incubation: The plate is incubated at 37°C for 5-7 days.

-

Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.

-

Incubation and Reading: The plate is re-incubated for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrazine derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Kinase Inhibitor Signaling Pathways

As previously mentioned, many anticancer pyrazine derivatives function as kinase inhibitors. The following diagrams illustrate the general signaling pathways affected by these inhibitors.

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase\n(e.g., c-Met, VEGFR-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Pyrazine Derivative\n(Kinase Inhibitor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream Signaling\n(e.g., RAS-RAF-MEK-ERK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=none, fontcolor="#EA4335"]; Activation [label="Activation", shape=none, fontcolor="#34A853"];

// Edges GF -> RTK [label="Binds"]; RTK -> Downstream [arrowhead=normal, color="#34A853"]; Downstream -> Proliferation [arrowhead=normal, color="#34A853"]; Pyrazine_Inhibitor -> RTK [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout GF -> Activation [style=invis]; Activation -> RTK [style=invis]; Pyrazine_Inhibitor -> Inhibition [style=invis]; Inhibition -> RTK [style=invis]; }

Caption: General signaling pathway of receptor tyrosine kinase (RTK) inhibition by pyrazine derivatives.// Nodes Aurora_Kinase [label="Aurora Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Imidazopyrazine\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mitosis [label="Mitotic Progression", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n& Apoptosis", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=none, fontcolor="#EA4335"];

// Edges Aurora_Kinase -> Mitosis [arrowhead=normal, color="#34A853"]; Pyrazine_Inhibitor -> Aurora_Kinase [arrowhead=tee, color="#EA4335"]; Mitosis -> Cell_Cycle_Arrest [style=invis]; // for layout Pyrazine_Inhibitor -> Inhibition [style=invis]; Inhibition -> Aurora_Kinase [style=invis]; Aurora_Kinase -> Cell_Cycle_Arrest [label=" Leads to", style=dashed, arrowhead=normal, color="#202124"];

}

Caption: Inhibition of Aurora Kinase signaling by imidazopyrazine derivatives, leading to cell cycle arrest.SHP2 Phosphatase Inhibition

Some pyrazine derivatives act as allosteric inhibitors of SHP2, a protein tyrosine phosphatase that plays a role in cell signaling pathways.

// Nodes Growth_Factor_Signal [label="Growth Factor Signal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SHP2 [label="SHP2 Phosphatase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrazine_Inhibitor [label="Pyrazine Derivative\n(Allosteric Inhibitor)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RAS_MAPK_Pathway [label="RAS-MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", shape=octagon, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition", shape=none, fontcolor="#EA4335"];

// Edges Growth_Factor_Signal -> SHP2 [arrowhead=normal, color="#34A853"]; SHP2 -> RAS_MAPK_Pathway [arrowhead=normal, color="#34A853"]; RAS_MAPK_Pathway -> Cell_Proliferation [arrowhead=normal, color="#34A853"]; Pyrazine_Inhibitor -> SHP2 [arrowhead=tee, color="#EA4335"];

// Invisible edges for layout Pyrazine_Inhibitor -> Inhibition [style=invis]; Inhibition -> SHP2 [style=invis]; }

Caption: Allosteric inhibition of the SHP2 phosphatase by pyrazine derivatives, disrupting the RAS-MAPK pathway.Conclusion and Future Perspectives

Pyrazine derivatives represent a highly versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents underscores their potential for the development of new and effective therapies. The ability to readily modify the pyrazine scaffold allows for the fine-tuning of their pharmacological properties, offering a rich area for future research.

Future efforts in this field should focus on:

-

Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of pyrazine derivatives for their respective biological targets.

-

Mechanism of Action Elucidation: Deeper investigation into the molecular mechanisms underlying the observed biological activities will facilitate the design of more targeted and effective drug candidates.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified through in vitro screening should be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Combination Therapies: Exploring the potential of pyrazine derivatives in combination with existing drugs could lead to synergistic effects and overcome drug resistance.

The continued exploration of the chemical space around the pyrazine core holds great promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs. This guide provides a solid foundation of data and methodologies to support and inspire further research and development in this exciting area of medicinal chemistry.

References

- 1. SHP2 Phosphatase [biology.kenyon.edu]

- 2. PTPN11 - Wikipedia [en.wikipedia.org]

- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjlbpcs.com [rjlbpcs.com]

- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 17. jyoungpharm.org [jyoungpharm.org]

- 18. woah.org [woah.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Anticancer test with the MTT assay method [bio-protocol.org]

- 22. chemicaljournal.org [chemicaljournal.org]

- 23. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 24. researchgate.net [researchgate.net]

- 25. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. inotiv.com [inotiv.com]

- 31. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 32. researchgate.net [researchgate.net]

- 33. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]

- 34. ijam.co.in [ijam.co.in]

Unveiling the Structural Landscape of 2-Fluoro-5-phenylpyrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated molecular structure and conformational preferences of 2-Fluoro-5-phenylpyrazine. In the absence of direct experimental data for this specific molecule, this report leverages high-quality data from closely related structural analogs to predict its key geometric parameters and conformational behavior. This analysis is crucial for understanding its potential intermolecular interactions and guiding its application in medicinal chemistry and materials science. We present a synthesis of crystallographic and computational data from analogous compounds, detail the experimental and computational methodologies typically employed for such characterizations, and provide visualizations to illustrate the predicted molecular conformation and the workflow for its experimental determination.

Predicted Molecular Structure and Conformation

The molecular structure of this compound is characterized by a planar pyrazine ring linked to a phenyl group. The key conformational feature is the dihedral angle between the planes of these two aromatic rings. Based on crystallographic data of the analogous compound, 2-Fluoro-5-(4-fluorophenyl)pyridine, a twisted conformation is expected. In this analog, the dihedral angle between the fluorophenyl and the 2-fluoropyridine rings is 37.93(5)°[1]. This significant deviation from coplanarity is likely due to steric hindrance between the ortho-hydrogen atoms of the phenyl ring and the atoms of the pyrazine ring.

Computational studies on similar biaryl systems also support a non-planar ground state conformation. The rotational barrier between different conformations in such systems is a critical parameter influencing their dynamic behavior and interaction with biological targets.

Quantitative Geometrical Data from Analogous Compounds

The following tables summarize key geometric parameters obtained from experimental and computational studies on structurally related molecules. This data provides a reasonable approximation of the expected values for this compound.

Table 1: Key Dihedral Angle from a Structural Analog

| Compound | Dihedral Angle between Rings (°) | Method |

| 2-Fluoro-5-(4-fluorophenyl)pyridine | 37.93(5) | X-ray Crystallography[1] |

Table 2: General Bond Lengths and Angles from Related Heterocyclic Compounds

| Bond/Angle | Typical Value | Source |

| C-C (in phenyl ring) | ~1.39 Å | General Crystallographic Data |

| C-N (in pyrazine ring) | ~1.33 Å | General Crystallographic Data |

| C-F | ~1.35 Å | General Crystallographic Data |

| C-C-C (in phenyl ring) | ~120° | General Crystallographic Data |

| C-N-C (in pyrazine ring) | ~116° | General Crystallographic Data |

Experimental and Computational Methodologies

The determination of the molecular structure and conformation of compounds like this compound relies on a combination of experimental techniques and computational modeling.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Experimental Protocol for Crystal Structure Determination:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (often 100 K to reduce thermal motion).

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters. For instance, in the study of 2-Fluoro-5-(4-fluorophenyl)pyridine, the structure was solved using SHELXS97 and refined with SHELXL97[1].

Computational Chemistry

Density Functional Theory (DFT) and other ab initio methods are powerful tools for predicting molecular structures, conformations, and rotational energy barriers in the gas phase or in solution.

Typical Computational Protocol:

-

Model Building: The 3D structure of the molecule is built using molecular modeling software.

-

Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation. This is often performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).

-

Conformational Analysis: A potential energy surface scan is performed by systematically rotating the dihedral angle between the phenyl and pyrazine rings to identify energy minima and transition states, thereby determining the rotational barrier.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency).

Visualizations

The following diagrams illustrate the predicted molecular conformation and a typical experimental workflow for structure determination.

Caption: Predicted non-planar conformation of this compound.

Caption: Workflow for X-ray crystal structure determination.

Conclusion

While direct experimental data for this compound is not currently available in the public domain, a robust model of its molecular structure and conformation can be constructed by leveraging data from closely related analogs. The molecule is predicted to adopt a non-planar conformation with a significant dihedral angle between the phenyl and pyrazine rings. This structural feature is critical for understanding its physicochemical properties and its potential as a scaffold in drug design and materials science. Further experimental and computational studies are warranted to precisely define its structural parameters and conformational dynamics.

References

The Solubility Profile of 2-Fluoro-5-phenylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 2-Fluoro-5-phenylpyrazine in organic solvents. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information on the solubility of structurally related compounds, including pyrazine, fluorinated aromatic compounds, and phenyl-substituted heterocycles, to predict the solubility profile of the target molecule. Furthermore, this document outlines detailed experimental protocols for determining the solubility of this compound, providing researchers with the necessary methodologies to generate empirical data.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its unique electronic and structural properties conferred by the pyrazine ring, the fluorine substituent, and the phenyl group. Understanding its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and application in drug discovery and development processes. This guide aims to provide a predictive framework for the solubility of this compound and to detail the experimental means of its precise determination.

Predicted Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound incorporates both polar and non-polar features, which will dictate its solubility in different organic solvents.

-

Pyrazine Core: The parent compound, pyrazine, is a polar molecule due to the presence of two nitrogen atoms and is freely soluble in water and many organic solvents.[1][2]

-

Fluorine Substituent: The introduction of a fluorine atom generally increases the lipophilicity and can lead to "fluorous" interactions. Highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, preferring to dissolve in fluorous solvents.[3] While this compound is not highly fluorinated, the fluorine atom will influence its interactions with solvents.

-

Phenyl Group: The phenyl group is a large, non-polar moiety that significantly contributes to the lipophilicity of the molecule, favoring solubility in non-polar organic solvents.

Based on these structural components, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The polar pyrazine core may interact with the hydroxyl groups of the solvents, but the non-polar phenyl group will limit high solubility. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High | These solvents are effective at solvating a wide range of organic molecules, including those with both polar and non-polar functionalities. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Moderate to High | The phenyl group will drive solubility in these non-polar solvents. Solubility is expected to be higher in aromatic solvents like toluene due to potential π-π stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are versatile and can dissolve compounds with a range of polarities. |

Experimental Protocols for Solubility Determination

To obtain quantitative data on the solubility of this compound, established experimental methods should be employed. The following sections detail two common and reliable protocols.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[1][4]

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The saturated solution is carefully separated from the undissolved solid. This can be achieved by filtration through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) or by centrifugation followed by careful decantation of the supernatant.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, the container with the solid residue is weighed again. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated and can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

UV/Vis Spectroscopic Method

For compounds that possess a chromophore, UV/Vis spectroscopy offers a sensitive and often faster method for determining solubility.[3][5] This method relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Methodology:

-

Calibration Curve:

-

A series of standard solutions of this compound of known concentrations are prepared in the solvent of interest.

-

The UV/Vis absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax).

-

A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear, and the equation of the line (y = mx + c) is determined.

-

-

Sample Preparation and Analysis:

-

A saturated solution of this compound is prepared and equilibrated as described in the gravimetric method (steps 1 and 2).

-

The saturated solution is separated from the excess solid (step 3 of the gravimetric method).

-

The clear saturated solution is then diluted with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Calculation:

-

The concentration of the diluted solution is determined using the equation of the calibration curve.

-

The concentration of the original saturated solution is then calculated by taking into account the dilution factor. This value represents the solubility of this compound in the specific solvent.

-

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. capotchem.cn [capotchem.cn]

- 5. cdhfinechemical.com [cdhfinechemical.com]

Potential Research Areas for 2-Fluoro-5-phenylpyrazine: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and aromatic interactions, coupled with its metabolic stability, makes it an attractive core for the design of novel therapeutic agents. The introduction of a phenyl group at the 5-position and a fluorine atom at the 2-position of the pyrazine ring in 2-Fluoro-5-phenylpyrazine creates a unique molecule with potential for diverse biological activities. The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the pyrazine ring, potentially enhancing binding affinities and metabolic stability. This guide outlines potential research avenues for this compound, providing a framework for its synthesis, biological evaluation, and mechanistic elucidation.

Synthetic Strategies

The synthesis of this compound can be approached through several established synthetic methodologies. A primary and versatile route is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of the C-C bond between the pyrazine core and the phenyl ring.

Proposed Synthetic Workflow

A logical workflow for the synthesis of this compound and its subsequent derivatization for structure-activity relationship (SAR) studies is depicted below.

Methodological & Application

Application Notes and Protocols: 2-Fluoro-5-phenylpyrazine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-fluoro-5-phenylpyrazine as a versatile building block in modern organic synthesis, with a particular focus on its application in the development of kinase inhibitors for targeted cancer therapy. This document includes key reaction protocols, quantitative data summaries, and visual representations of relevant biological pathways and experimental workflows.

Introduction

This compound is a valuable heterocyclic intermediate characterized by a pyrazine ring substituted with a fluorine atom and a phenyl group. The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), providing a straightforward method for the introduction of a variety of functional groups. The phenyl group at the 5-position offers a scaffold that is frequently found in biologically active molecules. This combination of features makes this compound a sought-after precursor in medicinal chemistry, particularly for the synthesis of small molecule inhibitors of protein kinases, which are crucial targets in oncology.

Key Applications in Drug Discovery

Derivatives of this compound have shown significant promise as inhibitors of several key protein kinases implicated in cancer progression, including Tropomyosin receptor kinase A (TrkA), mesenchymal-epithelial transition factor (c-Met), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

TrkA Inhibition: TrkA is a receptor tyrosine kinase that, when overactivated, can drive the growth and proliferation of various tumors.[1][2]

-

c-Met and VEGFR-2 Dual Inhibition: The c-Met and VEGFR-2 signaling pathways are critically involved in tumor angiogenesis (the formation of new blood vessels that supply tumors with nutrients) and metastasis.[3] Dual inhibition of these pathways is a promising strategy in cancer therapy.

Core Synthetic Methodologies

The reactivity of this compound is dominated by two principal transformations: Nucleophilic Aromatic Substitution (SNAr) at the C-F bond and Suzuki-Miyaura cross-coupling, which can be used to further functionalize the molecule or in the synthesis of the parent compound itself.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrazine ring nitrogens, coupled with the high electronegativity of the fluorine atom, makes the C2 position susceptible to attack by nucleophiles. This reaction is a cornerstone for introducing amine, ether, and thioether functionalities, which are prevalent in kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-(Substituted-amino)-5-phenylpyrazine via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Reaction Scheme:

Workflow for SNAr of this compound.

Materials:

-

This compound (1.0 eq)

-

Substituted amine (1.1 - 1.5 eq)

-

Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

To a dry reaction vessel, add this compound and the chosen amine.

-

Add the anhydrous solvent (DMSO or NMP) to dissolve the reactants.

-

Add the base (K₂CO₃ or DIPEA) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted-amino)-5-phenylpyrazine.

Quantitative Data for SNAr Reactions (Analogous Systems):

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Aminophenol | - | - | - | - | - |

| 4-Isopropylaniline | - | - | - | - | - |

| 5-(tert-butyl)isoxazol-3-amine | - | - | - | - | - |

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-5-phenylpyrazines

This protocol provides a general method for the synthesis of 2-aryl-5-phenylpyrazines, assuming the starting material is 2-chloro-5-phenylpyrazine. This reaction is also illustrative of how this compound itself could be synthesized from a dihalopyrazine.

Reaction Scheme:

Workflow for Suzuki-Miyaura Cross-Coupling.

Materials:

-

2-Chloro-5-phenylpyrazine (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

In a reaction vessel, dissolve 2-chloro-5-phenylpyrazine and the arylboronic acid in the dioxane/water solvent mixture.

-

Add the base (K₂CO₃ or Na₂CO₃) to the solution.

-

Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the palladium catalyst [Pd(PPh₃)₄] to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 2-aryl-5-phenylpyrazine.

Quantitative Data for Suzuki-Miyaura Reactions (Analogous Systems):

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 2-Chloropyrazine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 95 |

| 2-Chloropyrazine | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |

| 2-Chloropyrazine | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |

Note: Data is based on analogous Suzuki-Miyaura couplings of 2-chloropyrazine.

Biological Signaling Pathways

The derivatives synthesized from this compound often target key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Simplified TrkA Signaling Pathway and Point of Inhibition.

The TrkA signaling cascade is initiated by the binding of Nerve Growth Factor (NGF), leading to receptor dimerization and autophosphorylation. This activates downstream pathways such as RAS-MAPK and PI3K-AKT, which promote cell proliferation and survival.[1][2] Pyrazine-based inhibitors competitively bind to the ATP-binding pocket of the TrkA kinase domain, preventing its activation.

Dual Inhibition of c-Met and VEGFR-2 Signaling.

Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF) are ligands for the c-Met and VEGFR-2 receptors, respectively. Activation of these receptors on endothelial and tumor cells triggers signaling cascades that are crucial for angiogenesis, tumor cell invasion, and metastasis.[3] Pyrazine-based dual inhibitors can simultaneously block the kinase activity of both receptors, offering a more comprehensive anti-cancer effect.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis, particularly for the development of targeted therapies in oncology. Its propensity for facile nucleophilic aromatic substitution allows for the straightforward introduction of diverse functionalities, while its core structure serves as a key scaffold for potent kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents.

References

- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

Application Note: Synthesis of 2-Fluoro-5-phenylpyrazine via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

AN-SP001

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-5-phenylpyrazine through a Suzuki-Miyaura cross-coupling reaction. The procedure outlines the coupling of a halosubstituted fluoropyrazine with phenylboronic acid using a palladium catalyst. This method is a cornerstone of modern organic synthesis, offering a robust and versatile route for the formation of carbon-carbon bonds, which is critical in the development of novel pharmaceutical agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds. First reported by Akira Suzuki in 1979, this reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[1] Its popularity stems from the mild reaction conditions, high functional group tolerance, commercial availability of reagents, and the low toxicity of the boron-containing byproducts.[2][3]

Pyrazine rings are key structural motifs in many biologically active compounds and pharmaceuticals. The introduction of an aryl substituent onto a pyrazine core, particularly one containing a fluorine atom, can significantly influence the molecule's pharmacological properties. The protocol described herein details the synthesis of this compound by coupling a suitable precursor, 2-Fluoro-5-bromopyrazine, with phenylboronic acid.

The catalytic cycle for the Suzuki coupling generally involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide (2-Fluoro-5-bromopyrazine) to form a palladium(II) complex.[4]

-

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (phenylboronic acid) is transferred to the palladium(II) complex.[1][4] The base is crucial for activating the boronic acid.[2][5]

-

Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the final product (this compound) and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.[4]

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol

This protocol is adapted from general procedures for the Suzuki coupling of halopyrazines.[6][7] Researchers should optimize conditions as necessary.

2.1. Materials and Equipment

-

Reagents:

-

2-Fluoro-5-bromopyrazine (1.0 eq)

-

Phenylboronic acid (1.2 - 1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 - 0.05 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

-

1,4-Dioxane, anhydrous

-

Deionized Water

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

-

Equipment:

-

Schlenk flask or round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Inert atmosphere setup (Nitrogen or Argon gas line)

-

Standard laboratory glassware (separatory funnel, beakers, graduated cylinders)

-

Rotary evaporator

-

Silica gel for column chromatography

-

2.2. Reaction Setup and Procedure

Figure 2: Experimental workflow for Suzuki coupling.

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-5-bromopyrazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[8]

-

Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water in a 4:1 to 5:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 5-10 mL per mmol of the limiting reagent).

-

Heating and Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-24 hours).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to isolate the pure this compound.

Data Presentation: Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. The table below summarizes typical conditions reported for the coupling of related chloro- or bromopyrazines with arylboronic acids.

| Entry | Pyrazine Halide | Catalyst (mol%) | Base (eq) | Solvent System | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Chloropyrazine | Pd(dppf)Cl₂ (10) | K₃PO₄ (2.0) | Dioxane/H₂O | 60 | Good to Excellent | [9] |

| 2 | 2-Chloropyrazine | Pd(II) ONO Pincer (0.01) | - | Toluene/H₂O | - | Superior Activity | [6] |

| 3 | 2,5-Dibromopyrazine | Pd(PPh₃)₄ | - | - | - | 39-76 | [7] |

| 4 | 6-Bromopyrazines | Pd(dppf)Cl₂ | Cs₂CO₃ | - | - | 85-100 | [7] |

| 5 | Solid-supported Chloropyrimidine | Pd₂(dba)₃/P(t-Bu)₃ | KF (spray-dried) | THF | 50 | Moderate | [10] |

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Palladium catalysts can be toxic and should be handled with care.

-

Organohalides and boronic acids can be irritants. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Anhydrous solvents are flammable. Avoid open flames and sparks.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol offers a reliable and effective method for synthesizing this compound. The versatility of the Suzuki-Miyaura reaction allows for this protocol to be adapted for a wide range of substituted pyrazines and boronic acids, making it an invaluable tool for medicinal chemistry and materials science research. Optimization of the catalyst, base, and solvent may be required to achieve maximum yield for specific substrate combinations.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 2-Fluoro-5-phenylpyrazine Derivatives in Agrochemical Research

Application Note & Protocols